molecular formula C18H21ClN2 B1596922 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine CAS No. 24342-60-7

1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine

Cat. No.: B1596922
CAS No.: 24342-60-7
M. Wt: 300.8 g/mol
InChI Key: RMTYMEIZBKIWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • CAS Number : 24342-60-7

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYMEIZBKIWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376377
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24342-60-7
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chlorobenzhydryl chloride (5.32 g, 22.4 mmol), isopropanol (80 ml) and sodium iodide (3.41 g, 22.8 mmol) was stirred at room temperature for 30 minutes. Thereto was added homopiperazine (11.2 g, 112 mmol), and the mixture was stirred at 95° C. for 18 hours. The solvent was distilled off, and the concentrate was poured into a saturated aqueous solution of sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained crude product was used for the next reaction without purification.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 5
Reactant of Route 5
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Reactant of Route 6
Reactant of Route 6
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.